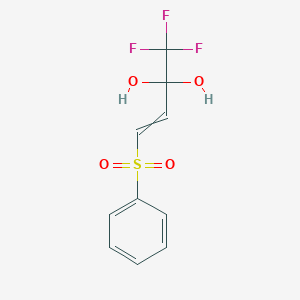
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trifluorobutene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol typically involves the reaction of benzenesulfonyl chloride with a suitable trifluorobutene diol precursor. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to convert benzenesulfonic acid or its salts into benzenesulfonyl chloride . This intermediate is then reacted with the trifluorobutene diol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging applications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol involves its interaction with specific molecular targets. For example, sulfonyl fluorides, a related class of compounds, act by reacting with the hydroxyl group of serine residues in enzymes to form a stable sulfonyl enzyme derivative . This interaction can inhibit the activity of serine proteases and other enzymes, making the compound useful in biochemical studies and drug development.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonyl functionality but lacking the trifluorobutene diol structure.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor.
Uniqueness
4-(Benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol is unique due to the presence of both the benzenesulfonyl group and the trifluorobutene diol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
202074-35-9 |
|---|---|
Molecular Formula |
C10H9F3O4S |
Molecular Weight |
282.24 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1,1,1-trifluorobut-3-ene-2,2-diol |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)9(14,15)6-7-18(16,17)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
BGEZDULKRPRIDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















